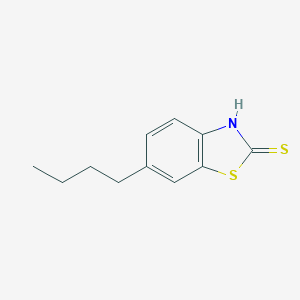
2(3H)-Benzothiazolethione,6-butyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolethione,6-butyl-(9CI) is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the butyl group at the 6th position and the thione group at the 2nd position of the benzothiazole ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione,6-butyl-(9CI) can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with butyl bromide under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-aminothiophenol is reacted with butyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Step 2: The reaction mixture is heated to promote cyclization, leading to the formation of 2(3H)-Benzothiazolethione,6-butyl-(9CI).
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolethione,6-butyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolethione,6-butyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The thione group can be reduced to a thiol group under reducing conditions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various alkyl or aryl substituted benzothiazoles.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolethione,6-butyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a quorum sensing inhibitor in Gram-negative bacteria.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolethione,6-butyl-(9CI) involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting cell-cell communication and inhibiting biofilm formation . In anticancer applications, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
2(3H)-Benzothiazolethione,6-butyl-(9CI) can be compared with other benzothiazole derivatives:
2-Phenylbenzo[d]thiazole: Known for its tyrosinase inhibitory activity.
2-Aminobenzothiazole: Widely used in medicinal chemistry for its antimicrobial properties.
2-Methylbenzothiazole: Investigated for its potential as an anti-inflammatory agent.
The unique presence of the butyl group and the thione functionality in 2(3H)-Benzothiazolethione,6-butyl-(9CI) distinguishes it from these similar compounds, providing distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
131785-57-4 |
|---|---|
Fórmula molecular |
C11H13NS2 |
Peso molecular |
223.4 g/mol |
Nombre IUPAC |
6-butyl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C11H13NS2/c1-2-3-4-8-5-6-9-10(7-8)14-11(13)12-9/h5-7H,2-4H2,1H3,(H,12,13) |
Clave InChI |
VVSMPKIKVDRWMP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)NC(=S)S2 |
SMILES canónico |
CCCCC1=CC2=C(C=C1)NC(=S)S2 |
Sinónimos |
2(3H)-Benzothiazolethione,6-butyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















